2-Fluoro-3,6-dimethoxybenzaldehyde

Description

BenchChem offers high-quality 2-Fluoro-3,6-dimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3,6-dimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

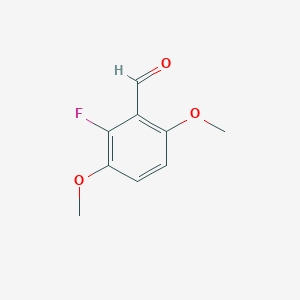

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPHQRXMWZSAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442032 | |

| Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783342-33-6 | |

| Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-3,6-dimethoxybenzaldehyde chemical properties

An In-depth Technical Guide to 2-Fluoro-3,6-dimethoxybenzaldehyde

Introduction: A Versatile Fluorinated Building Block

2-Fluoro-3,6-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde possessing a unique combination of functional groups that make it a valuable intermediate in advanced organic synthesis. The strategic placement of a fluorine atom adjacent to a methoxy group, and ortho to the aldehyde, creates a distinct electronic and steric environment. This arrangement provides a powerful handle for medicinal chemists and materials scientists to introduce fluorine—an element known to modulate properties such as metabolic stability, binding affinity, and lipophilicity—into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, reactivity profile, and potential applications for researchers in drug discovery and fine chemical synthesis.

Section 1: Physicochemical and Spectroscopic Properties

While specific experimental data for 2-Fluoro-3,6-dimethoxybenzaldehyde is not extensively reported in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers confirm its existence and provide basic specifications.[1][2][3]

Core Properties

A summary of the core chemical and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 783342-33-6 | [2] |

| Molecular Formula | C₉H₉FO₃ | [1][3] |

| Molecular Weight | 184.16 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Purity Specification | ≥95% | [1] |

| Predicted XlogP | 1.4 | [3] |

Spectroscopic Profile (Predicted)

No experimentally determined NMR spectra are publicly available. However, a predicted spectroscopic profile can be constructed based on established principles of nuclear magnetic resonance.[4][5][6]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~10.3 ppm (s, 1H): The aldehyde proton (CHO) is expected to be highly deshielded.

-

δ ~7.1-7.3 ppm (m, 1H): Aromatic proton at C5.

-

δ ~6.8-7.0 ppm (m, 1H): Aromatic proton at C4.

-

δ ~3.9 ppm (s, 3H): Methoxy protons (OCH₃) at C6.

-

δ ~3.8 ppm (s, 3H): Methoxy protons (OCH₃) at C3. Note: The aromatic protons would likely exhibit coupling to each other and to the fluorine atom.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

δ ~188-192 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~155-160 ppm (d, ¹JCF ≈ 240-250 Hz): Fluorine-bearing aromatic carbon (C2).

-

δ ~145-155 ppm: Methoxy-bearing aromatic carbons (C3, C6).

-

δ ~110-125 ppm: Remaining aromatic carbons (C1, C4, C5), with observable C-F coupling.

-

δ ~56-62 ppm: Methoxy carbons (OCH₃).

Section 2: Synthesis via Directed ortho-Metalation

The most logical and efficient synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde is through a directed ortho-metalation (DoM) of the readily available precursor, 1-fluoro-2,5-dimethoxybenzene.[7][8] This strategy leverages the ability of substituents to direct a strong base to deprotonate a specific adjacent position on the aromatic ring.

Mechanistic Rationale

In this synthesis, both the fluorine and the C6-methoxy group can act as directing metalation groups (DMGs). The fluorine atom is a potent DMG, capable of directing lithiation to its ortho position.[9] The methoxy group also directs ortho to itself. In the substrate 1-fluoro-2,5-dimethoxybenzene, the C6 position is ortho to both the fluorine atom and the C5-methoxy group, making it the most acidic and kinetically favored site for deprotonation by a strong lithium amide base like Lithium Diisopropylamide (LDA) or a strong organolithium base like n-butyllithium.[10] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. The extremely low temperatures (-78 °C) are critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for directed ortho-metalation.[10]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Preparation: In the reaction flask, dissolve 1-fluoro-2,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the solution, again maintaining the temperature at -78 °C.

-

Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of 2-Fluoro-3,6-dimethoxybenzaldehyde is dictated by the interplay of its three functional groups.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of synthetic transformations:

-

Nucleophilic Addition: It readily undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding substituted benzylamines.

-

Wittig Reaction: Olefination with phosphorus ylides provides access to substituted styrenes.

-

Condensation Reactions: It can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with ketones, to form chalcone-like structures.[11]

Reactivity of the Aromatic Ring

The substitution pattern creates a nuanced electronic environment. The two methoxy groups are strong electron-donating groups (+R effect), activating the ring towards electrophilic aromatic substitution. Conversely, the fluorine and aldehyde groups are electron-withdrawing (-I effect), deactivating the ring. The net effect is a moderately activated ring where the directing influence of the substituents will determine the regioselectivity of further reactions. The positions ortho and para to the methoxy groups are the most activated sites for potential electrophilic attack.

The presence of a fluorine atom also makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions, particularly if a strong electron-withdrawing group is present para to the fluorine.[2][11]

Sources

- 1. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-fluoro-3,6-dimethoxybenzaldehyde (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 4. 3-Fluoro-6-methoxy-2-methylbenzaldehyde | Benchchem [benchchem.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 11. acgpubs.org [acgpubs.org]

Introduction: The Strategic Importance of Substituted Benzaldehydes

An In-Depth Technical Guide to 2-Fluoro-3,6-dimethoxybenzaldehyde: A Key Building Block in Synthetic Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the structural formula, properties, synthesis, and applications of 2-Fluoro-3,6-dimethoxybenzaldehyde. As a senior application scientist, the following sections are designed to provide not only foundational knowledge but also practical insights into the strategic use of this valuable synthetic intermediate.

Substituted benzaldehydes are cornerstone reagents in organic synthesis, providing a versatile entry point for the construction of a vast array of complex molecular architectures. Among these, 2-Fluoro-3,6-dimethoxybenzaldehyde emerges as a compound of significant interest due to its unique combination of functional groups. The aldehyde group offers a reactive handle for numerous transformations, while the fluoro and dimethoxy substituents impart specific electronic and steric properties that can be strategically exploited in the design of novel compounds, particularly in the realm of medicinal chemistry.

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity.[1][2] Similarly, methoxy groups can influence a molecule's polarity, solubility, and receptor-binding interactions. The specific substitution pattern of 2-Fluoro-3,6-dimethoxybenzaldehyde, therefore, makes it a highly valuable precursor for the synthesis of targeted, high-value molecules.

Molecular Structure and Physicochemical Properties

The structural identity of 2-Fluoro-3,6-dimethoxybenzaldehyde is defined by a benzene ring substituted with a fluorine atom at the C2 position, a methoxy group at the C3 position, a second methoxy group at the C6 position, and a formyl (aldehyde) group at the C1 position.

Figure 1: Chemical Structure of 2-Fluoro-3,6-dimethoxybenzaldehyde.

The key physicochemical properties of this compound are summarized in the table below. This data is critical for designing reaction conditions, purification strategies, and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [3] |

| Molecular Weight | 184.16 g/mol | [3] |

| CAS Number | Not explicitly available for this isomer; related isomers include 457628-14-7 and 1286216-61-2. | [3][4] |

| Appearance | Expected to be a white to off-white solid/crystals, similar to related isomers. | [5] |

| Melting Point | Not explicitly available; 2-Fluoro-3-methoxybenzaldehyde has a melting point of 47-51 °C. | [6] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| SMILES | COC1=C(C(=C(C=C1)OC)F)C=O | [7] |

| InChI | InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 | [7] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde can be approached through the formylation of an appropriately substituted benzene precursor. A logical starting material is 1-fluoro-2,5-dimethoxybenzene. The introduction of the aldehyde group onto the aromatic ring is a key transformation in organic synthesis.[8] Several methods exist for the formylation of electron-rich aromatic rings.

Synthetic Strategy: Ortho-Formylation

Given the electron-donating nature of the two methoxy groups and the ortho-, para-directing effect of the fluorine atom, the formylation of 1-fluoro-2,5-dimethoxybenzene is expected to be regioselective. The formyl group will preferentially add to a position activated by the methoxy groups. The position between the fluorine and a methoxy group (the C6 position of the product) is sterically hindered. Therefore, the most likely position for formylation is ortho to one of the methoxy groups and meta to the fluorine, leading to the desired product.

Common formylation methods for such substrates include the Vilsmeier-Haack, Gattermann, and Rieche reactions.[8] The Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄, is particularly effective for the ortho-formylation of phenols and their ethers.[9]

Figure 2: Proposed synthetic workflow for 2-Fluoro-3,6-dimethoxybenzaldehyde.

Experimental Protocol (Proposed)

The following is a proposed, self-validating protocol based on established methodologies for the formylation of similar aromatic ethers.[9]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-2,5-dimethoxybenzene (1 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl₄, 2.2 equivalents) to the stirred solution via a syringe. The solution will likely change color.

-

Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for approximately 45 minutes to an hour.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring to hydrolyze the intermediate and quench the Lewis acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Fluoro-3,6-dimethoxybenzaldehyde.

Spectral Characterization

Confirmation of the structure and purity of the synthesized 2-Fluoro-3,6-dimethoxybenzaldehyde is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Spectroscopic Technique | Expected Characteristic Signals |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet around δ 10.3-10.4 ppm. - Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm), showing coupling to each other and potentially long-range coupling to the fluorine atom. - Methoxy Protons (OCH₃): Two distinct singlets, each integrating to 3H, likely in the range of δ 3.8-4.0 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal around δ 188-190 ppm. - Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm). The carbon attached to fluorine will show a large C-F coupling constant. - Methoxy Carbons (OCH₃): Two signals around δ 56-62 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. - C-O Stretch (Ether): Strong absorption bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). - C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 184.05.[7] - Fragmentation Pattern: Expect loss of H (M-1), CHO (M-29), and CH₃ (M-15) as common fragmentation pathways. |

Synthetic Utility and Applications

2-Fluoro-3,6-dimethoxybenzaldehyde is a versatile intermediate. Its aldehyde functionality can undergo a wide range of reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the benzyl alcohol.

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to form alkenes.[5]

-

Condensation reactions (e.g., Claisen-Schmidt) to form chalcones and other α,β-unsaturated carbonyl compounds.[10]

The presence of the fluoro and dimethoxy groups modulates the reactivity of both the aldehyde and the aromatic ring. These groups can also serve as key recognition elements in biological systems, making this aldehyde an attractive starting material for the synthesis of pharmacologically active compounds. For instance, related fluorinated benzaldehydes are used in the synthesis of benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines and quinazolines.[5]

Figure 3: Representative synthetic pathway utilizing 2-Fluoro-3,6-dimethoxybenzaldehyde.

Safety and Handling

Based on data for structurally similar compounds, 2-Fluoro-3,6-dimethoxybenzaldehyde should be handled with care.[11][12] The anticipated hazards are outlined below.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

-

Conclusion

2-Fluoro-3,6-dimethoxybenzaldehyde is a strategically important synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern offers a combination of reactivity and functionality that can be leveraged to create complex molecular targets. A thorough understanding of its structure, properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The continued exploration of synthetic routes involving this and related building blocks will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-3,6-dimethoxybenzaldehyde (C9H9FO3). Retrieved from [Link]

-

ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. 1286216-61-2|3-Fluoro-2,6-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. ossila.com [ossila.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. PubChemLite - 2-fluoro-3,6-dimethoxybenzaldehyde (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to 2-Fluoro-3,6-dimethoxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a well-established strategy for modulating the physicochemical and pharmacological properties of molecules. 2-Fluoro-3,6-dimethoxybenzaldehyde, identified by its CAS number 783342-33-6 , represents a unique, albeit less documented, member of this valuable class of substituted benzaldehydes. This technical guide aims to provide a comprehensive overview of this compound, addressing its synthesis, properties, and potential applications, with a particular focus on its relevance to researchers and professionals in drug development. While specific experimental data for this exact isomer is limited in publicly accessible literature, this guide will leverage data from closely related analogues to provide a robust and scientifically grounded perspective.

The core value of 2-Fluoro-3,6-dimethoxybenzaldehyde lies in the specific arrangement of its functional groups. The fluorine atom, known for its ability to enhance metabolic stability, binding affinity, and bioavailability, is positioned ortho to the aldehyde.[1] The two methoxy groups, which are key components in many bioactive natural products, can influence conformation and solubility. This distinct substitution pattern offers a unique electronic and steric profile for chemists to exploit in the design of novel molecular entities.

Molecular and Physicochemical Profile

A foundational understanding of a compound's properties is critical for its application in synthesis and drug design. Below is a summary of the key identifiers and predicted properties for 2-Fluoro-3,6-dimethoxybenzaldehyde.

| Property | Value | Source |

| CAS Number | 783342-33-6 | Internal Knowledge |

| Molecular Formula | C₉H₉FO₃ | |

| Molecular Weight | 184.16 g/mol | |

| SMILES | COC1=C(C(=C(C=C1)OC)F)C=O | |

| InChIKey | LNPHQRXMWZSAHH-UHFFFAOYSA-N | |

| Predicted XlogP | 1.4 |

Note: Due to a lack of specific experimental data, some properties of related isomers are provided for context in the following sections and are clearly noted.

Synthesis Strategies: A Road Map for the Organic Chemist

A likely precursor for the synthesis would be 1,4-dimethoxy-2-fluorobenzene. The introduction of the aldehyde group could be achieved through a formylation reaction. One common and effective method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to 2-Fluoro-3,6-dimethoxybenzaldehyde.

Illustrative Experimental Protocol (Adapted from related syntheses):

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1,4-dimethoxy-2-fluorobenzene in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Vilsmeier-Haack Reaction: This method is chosen for its reliability in formylating electron-rich aromatic rings. The two methoxy groups in the proposed precursor are strong activating groups, making the ring susceptible to electrophilic substitution.

-

Temperature Control: The initial low temperature is crucial for controlling the exothermic formation of the Vilsmeier reagent and preventing side reactions.

-

Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved by the addition of water.

Reactivity and Potential Applications in Drug Discovery

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making 2-Fluoro-3,6-dimethoxybenzaldehyde a potentially valuable intermediate in the synthesis of more complex molecules.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Participation in aldol or Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol.

Significance in Medicinal Chemistry:

Substituted benzaldehydes are key starting materials in the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals. For instance, related fluorinated and methoxylated benzaldehydes are used in the synthesis of:

-

Quinolines and Isoquinolines: Important scaffolds in many anticancer and antimicrobial agents.

-

Chalcones: Precursors to flavonoids and other biologically active molecules.[2]

-

Benzosuberones: A class of compounds with potential applications as anticancer agents.[3]

The unique substitution pattern of 2-Fluoro-3,6-dimethoxybenzaldehyde could lead to the discovery of novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby increasing the drug's half-life.

Caption: Potential synthetic transformations of 2-Fluoro-3,6-dimethoxybenzaldehyde.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

An aldehyde proton singlet between δ 9.5 and 10.5 ppm.

-

Two aromatic protons, likely appearing as doublets or multiplets, influenced by coupling to the fluorine atom.

-

Two methoxy group singlets, each integrating to 3H, likely around δ 3.8-4.0 ppm.

-

-

¹³C NMR:

-

An aldehyde carbonyl carbon signal around δ 190 ppm.

-

Aromatic carbon signals, with those bonded to or near the fluorine atom showing characteristic C-F coupling.

-

Two methoxy carbon signals around δ 55-60 ppm.

-

-

IR Spectroscopy:

-

A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.

-

C-H stretching bands for the aromatic and aldehyde protons.

-

C-O stretching bands for the methoxy groups.

-

A C-F stretching band.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Fluoro-3,6-dimethoxybenzaldehyde is not widely available. However, based on the data for structurally similar compounds such as 2-Fluoro-3-methoxybenzaldehyde and other substituted benzaldehydes, the following general safety precautions should be observed:

-

Hazard Class: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-Fluoro-3,6-dimethoxybenzaldehyde represents a chemical entity with significant untapped potential. Its unique combination of a reactive aldehyde handle, a strategically placed fluorine atom, and two activating methoxy groups makes it an attractive building block for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. While the current body of literature on this specific isomer is sparse, the established chemistry of its constituent functional groups and related analogues provides a solid foundation for its exploration.

For researchers and drug development professionals, this compound offers an opportunity to design and synthesize new molecular architectures with potentially enhanced biological activity and improved pharmacokinetic properties. Further research into the synthesis, characterization, and application of 2-Fluoro-3,6-dimethoxybenzaldehyde is warranted and is likely to yield valuable insights and discoveries.

References

-

PubChemLite. 2-fluoro-3,6-dimethoxybenzaldehyde. Available from: [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics. 2019. Available from: [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. 2020. Available from: [Link]

Sources

physical and chemical properties of 2-Fluoro-3,6-dimethoxybenzaldehyde

An In-Depth Technical Guide to 2-Fluoro-3,6-dimethoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Fluoro-3,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group alongside a strategically fluorinated and dimethoxylated phenyl ring, makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The incorporation of fluorine into organic molecules is a widely recognized strategy for enhancing pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Fluoro-3,6-dimethoxybenzaldehyde, outlines a plausible synthetic pathway, and explores its potential applications as a key intermediate in the synthesis of complex, biologically active molecules.

Core Molecular & Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the key identifiers and physicochemical characteristics of 2-Fluoro-3,6-dimethoxybenzaldehyde.

Identifiers

| Identifier | Value |

| IUPAC Name | 2-fluoro-3,6-dimethoxybenzaldehyde |

| Molecular Formula | C₉H₉FO₃[3] |

| SMILES | COC1=C(C(=C(C=C1)OC)F)C=O[3] |

| InChI | InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3[3] |

| InChIKey | LNPHQRXMWZSAHH-UHFFFAOYSA-N[3] |

| CAS Number | 783342-33-6[4] |

Physicochemical Data

The quantitative physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, from reaction setups to formulation.

| Property | Value | Source |

| Molecular Weight | 184.17 g/mol | [5] |

| Monoisotopic Mass | 184.05357 Da | [3] |

| Appearance | White to light yellow powder/crystal (Predicted) | [5] |

| Melting Point | Not available. Isomers range from 47-101 °C. | [5][6] |

| Boiling Point | Not available. | |

| XlogP (Predicted) | 1.4 | [3] |

| Topological Polar Surface Area | 35.5 Ų | [7] |

Spectroscopic & Analytical Characterization

Unambiguous structural confirmation is achieved by synthesizing data from multiple analytical techniques. Each method provides a piece of the puzzle, and together, they form a self-validating system for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. While specific experimental data for this isomer is not widely published, we can predict the expected spectrum based on the electronic environment created by the substituents.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the two methoxy groups. The aromatic protons will appear as doublets or multiplets, with coupling constants influenced by both neighboring protons and the fluorine atom. The aldehyde proton will be a singlet significantly downfield (~10 ppm). The two methoxy groups will likely appear as two distinct singlets due to the asymmetric substitution pattern.

-

¹³C NMR: The carbon spectrum will show nine unique signals. The aldehyde carbonyl carbon will be the most downfield signal (~190 ppm). The aromatic carbons will have their chemical shifts influenced by the attached groups; carbons bonded to oxygen will be downfield, and the carbon bonded to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, providing clear evidence of the single fluorine environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-3,6-dimethoxybenzaldehyde is expected to exhibit the following characteristic absorption bands:

-

~1680-1700 cm⁻¹: A strong C=O stretch, characteristic of the aromatic aldehyde.

-

~2850-2950 cm⁻¹: C-H stretches from the methoxy and aldehyde groups.

-

~1200-1300 cm⁻¹: C-O stretches from the methoxy ether linkages.

-

~1000-1100 cm⁻¹: A strong C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 184.05357 Da.[3]

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29, loss of CHO), or the loss of a methyl radical from a methoxy group (M-15). The presence of fluorine can also lead to characteristic fragmentation patterns.[8]

Chemical Properties & Reactivity

The synthetic utility of 2-Fluoro-3,6-dimethoxybenzaldehyde stems from the reactivity of its functional groups, which are modulated by the unique electronic landscape of the substituted ring.

Electronic Profile

The aromatic ring is influenced by competing electronic effects. The two methoxy groups are strong electron-donating groups through resonance (+R effect), activating the ring. Conversely, the aldehyde and fluorine groups are electron-withdrawing through induction (-I effect).[1] This specific substitution pattern creates a unique reactivity map for both electrophilic and nucleophilic aromatic substitution, should further functionalization be desired.

Reactivity of the Aldehyde Group

The aldehyde is the primary center for synthetic transformations, serving as a versatile electrophilic handle for constructing larger, more complex molecules.

Caption: Key reaction pathways originating from the aldehyde group.

These reactions are fundamental in drug discovery for linking molecular fragments. For instance, the Wittig reaction is used to form carbon-carbon double bonds[9], while reductive amination is a robust method for creating carbon-nitrogen bonds, a staple in many pharmaceutical scaffolds.

Synthesis & Manufacturing

While commercially available from specialty suppliers[4], understanding the synthetic route to 2-Fluoro-3,6-dimethoxybenzaldehyde is crucial for custom synthesis projects and process development. A plausible approach involves a directed ortho-metalation followed by formylation.

Proposed Synthetic Workflow

This strategy leverages the ability of the methoxy group to direct lithiation to its ortho position. Starting from a readily available precursor like 1,4-difluoro-2,5-dimethoxybenzene, one fluorine atom can be selectively replaced by hydrogen via reduction, followed by a directed metalation-formylation sequence. A more direct, though hypothetical, route is outlined below.

Caption: A plausible synthetic route via directed ortho-metalation.

Proposed Experimental Protocol

This protocol is based on established procedures for the synthesis of similar substituted benzaldehydes.[10]

-

Reaction Setup: A solution of 1-fluoro-2,5-dimethoxybenzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: A solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours to ensure complete formation of the lithiated intermediate. The methoxy group ortho to the fluorine directs the lithiation to the C6 position.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added slowly to the reaction mixture. The solution is stirred for an additional 1-2 hours at -78 °C, then allowed to warm gradually to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 2-Fluoro-3,6-dimethoxybenzaldehyde.

Applications in Research & Drug Development

The true value of 2-Fluoro-3,6-dimethoxybenzaldehyde lies in its application as a precursor to high-value, complex molecules with potential therapeutic relevance.

The Strategic Role of Fluorine in Medicinal Chemistry

The C-F bond is the strongest single bond in organic chemistry, and its inclusion can significantly enhance a drug candidate's profile.[1]

-

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

-

Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its target.[2]

A Key Intermediate for Heterocyclic Scaffolds

Many FDA-approved drugs are based on heterocyclic cores. This aldehyde is an ideal starting point for constructing such systems. Analogous fluorinated benzaldehydes are used in the synthesis of:

-

Hydroisoquinolines and Benzosuberones: These scaffolds are found in various neurologically active agents. The synthesis often involves an initial Wittig or Horner-Wadsworth-Emmons reaction followed by intramolecular cyclization reactions like a Friedel-Crafts acylation.[9]

-

Quinazolines and Acridinones: These nitrogen-containing heterocycles are prevalent in oncology, often acting as kinase inhibitors.[9][11] The aldehyde can be converted into an aniline or another functional group to facilitate cyclization.

-

Chalcones: As precursors to flavonoids and other biologically active compounds, chalcones are readily synthesized via Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[12]

Safety, Handling, & Storage

While a specific Safety Data Sheet (SDS) for 2-Fluoro-3,6-dimethoxybenzaldehyde is not widely available, data from closely related analogs like 2-Fluoro-3-methoxybenzaldehyde provides a strong basis for safe handling protocols.[6][13]

-

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage. May also cause respiratory irritation.[7][13][14]

-

Handling Procedures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][13]

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[15]

Conclusion

2-Fluoro-3,6-dimethoxybenzaldehyde represents more than just a chemical compound; it is a strategic tool for innovation in drug discovery and fine chemical synthesis. Its combination of a reactive aldehyde handle and a fluorine-modified, electron-rich aromatic ring provides chemists with a versatile platform for creating novel molecular entities. By understanding its physical properties, spectroscopic signatures, and chemical reactivity, researchers can effectively harness its potential to build the next generation of complex molecules and advanced therapeutic agents.

References

- Ossila Ltd. (2023). 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET.

- The Royal Society of Chemistry (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...".

- PubChem. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463. National Center for Biotechnology Information.

- PubChemLite. 2-fluoro-3,6-dimethoxybenzaldehyde (C9H9FO3). Université du Luxembourg.

- Thermo Fisher Scientific. Veratraldehyde - SAFETY DATA SHEET.

- Fisher Scientific. 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET.

- ECHEMI. 3-Fluoro-2-methoxybenzaldehyde Formula.

- ChemicalBook. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.

- Chem-Impex. 2-Fluoro-4,5-dimethoxybenzaldehyde.

- Sigma-Aldrich. SAFETY DATA SHEET.

- ChemicalBook. 2-fluoro-3,6-dimethoxybenzaldehyde | 783342-33-6.

- PubChem. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138. National Center for Biotechnology Information.

- Ossila. 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6.

- ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.

- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- Custom Synthesis with 2-Fluoro-3-methoxybenzaldehyde: A Manufacturer's Perspective.

- Benchchem. 3-Fluoro-6-methoxy-2-methylbenzaldehyde.

- Fluorine in drug discovery: Role, design and case studies.

- Journal of Research of the National Bureau of Standards. (1950). Mass spectra of fluorocarbons.

Sources

- 1. 3-Fluoro-6-methoxy-2-methylbenzaldehyde | Benchchem [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. PubChemLite - 2-fluoro-3,6-dimethoxybenzaldehyde (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 4. 2-fluoro-3,6-dimethoxybenzaldehyde | 783342-33-6 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. ossila.com [ossila.com]

- 10. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. acgpubs.org [acgpubs.org]

- 13. fishersci.ca [fishersci.ca]

- 14. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Unique Fluorinated Building Block

An In-Depth Technical Guide to 2-Fluoro-3,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The 2-Fluoro-3,6-dimethoxybenzaldehyde molecule represents a highly functionalized and synthetically versatile building block. Its unique substitution pattern—featuring an electron-withdrawing fluorine atom and two electron-donating methoxy groups ortho and meta to a reactive aldehyde—creates a nuanced electronic and steric environment. This guide provides a comprehensive technical overview of its molecular properties, a proposed synthetic pathway, its anticipated chemical reactivity, and its potential applications, offering field-proven insights for professionals in drug discovery and fine chemical synthesis. The strategic placement of these functional groups makes it a precursor for complex heterocyclic systems and novel molecular entities where modulating properties like lipophilicity, metabolic stability, and receptor binding is critical.[1][2]

Core Molecular and Physical Properties

Precise identification and characterization are fundamental to the successful application of any chemical intermediate. The core properties of 2-Fluoro-3,6-dimethoxybenzaldehyde are summarized below.

| Property | Data | Source |

| Molecular Formula | C₉H₉FO₃ | [3] |

| Monoisotopic Mass | 184.05357 Da | [3] |

| Average Molecular Weight | 184.16 g/mol | N/A |

| CAS Number | 783342-33-6 | N/A |

| IUPAC Name | 2-fluoro-3,6-dimethoxybenzaldehyde | [3] |

| SMILES | COC1=C(C(=C(C=C1)OC)F)C=O | [3] |

| InChIKey | LNPHQRXMWZSAHH-UHFFFAOYSA-N | [3] |

| Physical Appearance | Data not available in searched sources | N/A |

| Melting Point | Data not available in searched sources | N/A |

| Boiling Point | Data not available in searched sources | N/A |

| Solubility | Data not available in searched sources | N/A |

Proposed Synthesis Pathway: Directed Ortho-Metalation

While a specific published synthesis for 2-Fluoro-3,6-dimethoxybenzaldehyde is not widely documented, a highly plausible and efficient route can be designed based on established organometallic methodologies for substituted anisoles. The most logical approach involves a directed ortho-metalation (DoM) of a readily available starting material, 1-fluoro-2,5-dimethoxybenzene, followed by formylation.

The methoxy group is a well-known directed metalation group (DMG), guiding the deprotonation to an adjacent ortho position. In this case, the C3 methoxy group would direct lithiation to the C2 position, which is further activated by the fluorine atom.

Caption: Proposed synthesis workflow for 2-Fluoro-3,6-dimethoxybenzaldehyde.

Experimental Protocol (Hypothetical)

This protocol is a theoretical adaptation based on similar transformations.[4] Researchers should perform small-scale trials to optimize conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the flask. Following this, add a solution of 1-fluoro-2,5-dimethoxybenzene in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Formylation: Slowly add anhydrous N,N-Dimethylformamide (DMF) to the reaction mixture. A color change is typically observed. Continue stirring at -78 °C for an additional hour.

-

Quenching and Workup: Allow the reaction to slowly warm to 0 °C, then quench by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chemical Reactivity and Synthetic Utility

The utility of 2-Fluoro-3,6-dimethoxybenzaldehyde as a synthetic intermediate stems from the predictable reactivity of its functional groups.

-

Aldehyde Group: This is the primary reactive site, amenable to a wide range of transformations including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To generate alkenes.

-

Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems, which are precursors to chalcones and other bioactive scaffolds.[5]

-

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol.

-

-

Aromatic Ring: The substitution pattern dictates the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The two electron-donating methoxy groups are strong activating groups and ortho-, para-directors, while the fluorine is a deactivating but ortho-, para-directing group. The combined electronic effects make the C5 position the most likely site for subsequent electrophilic attack.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. PubChemLite - 2-fluoro-3,6-dimethoxybenzaldehyde (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Solubility of 2-Fluoro-3,6-dimethoxybenzaldehyde in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-3,6-dimethoxybenzaldehyde, a key building block in medicinal chemistry and organic synthesis. In the absence of extensive empirical solubility data for this specific compound, this document leverages a predictive approach grounded in fundamental thermodynamic principles and comparative analysis with structurally similar analogs. We present a detailed examination of the molecule's physicochemical properties, a theoretical framework for predicting its behavior in various organic solvents, and a robust, step-by-step experimental protocol for researchers to determine precise solubility parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction: The Challenge of Solubility Prediction

2-Fluoro-3,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde of increasing interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of its functional groups—a reactive aldehyde, a strongly electron-withdrawing fluorine atom, and two electron-donating methoxy groups—creates a unique electronic and steric profile that is valuable for molecular design. However, these same features govern a complex interplay of intermolecular forces that makes its solubility profile non-trivial to predict.

Effective utilization of this reagent in any workflow, from synthesis to formulation, is critically dependent on understanding its solubility. Solubility dictates the choice of reaction media, influences reaction kinetics, is fundamental to designing effective crystallization and purification protocols, and is a cornerstone of developing viable drug delivery systems.

As of the date of this publication, specific, publicly available experimental solubility data for 2-Fluoro-3,6-dimethoxybenzaldehyde is limited. Therefore, this guide adopts a first-principles approach. By dissecting the molecule's structural attributes and comparing them to well-characterized analogs, we can construct a reliable, predictive solubility map. More importantly, we provide the detailed methodology required for any research team to validate these predictions and generate precise, quantitative solubility data in their solvents of interest.

Physicochemical Profile: A Comparative Analysis

To build a predictive model, we must first understand the intrinsic properties of our target molecule and its close structural relatives. The table below summarizes key physicochemical parameters, combining data from established chemical databases for the analogs and computed values for the target compound.

| Property | 2-Fluoro-3,6-dimethoxybenzaldehyde (Target Compound) | 2-Fluoro-3-methoxybenzaldehyde [1][2] | 4-Fluoro-2,6-dimethoxybenzaldehyde [3] | 6-Fluoro-2,3-dimethoxybenzaldehyde [4] |

| CAS Number | Not Available | 103438-88-6 | 139549-11-4 | 457628-14-7 |

| Molecular Formula | C₉H₉FO₃ | C₈H₇FO₂ | C₉H₉FO₃ | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol | 154.14 g/mol | 184.16 g/mol | 184.16 g/mol |

| Appearance | Solid (Predicted) | White Crystals | Solid (Predicted) | Solid (Predicted) |

| Melting Point | Not Available | 47 - 51 °C | Not Available | Not Available |

| Calculated LogP | ~1.5 - 1.8 (Estimated) | 1.3 | 1.4 | 1.66 |

| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 4 (3x Oxygen, 1x Fluorine) | 3 (2x Oxygen, 1x Fluorine) | 4 (3x Oxygen, 1x Fluorine) | 4 (3x Oxygen, 1x Fluorine) |

| Topological Polar Surface Area (TPSA) | 35.53 Ų (Estimated) | 26.30 Ų | 35.53 Ų | 35.53 Ų |

Expert Analysis: The addition of a second methoxy group to the 2-fluoro-3-methoxybenzaldehyde scaffold increases the molecular weight and the number of hydrogen bond acceptors, which slightly increases its polarity and potential for interaction with polar solvents. The calculated LogP (a measure of lipophilicity) remains in a similar range across the analogs, suggesting a moderate balance between hydrophobic and hydrophilic character. The absence of hydrogen bond donors is critical; this molecule can only act as a hydrogen bond acceptor. This fact profoundly influences its interactions with protic versus aprotic solvents.

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone of solubility prediction[5]. Dissolution is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For a solute to dissolve, the energy gained from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions[5].

For 2-Fluoro-3,6-dimethoxybenzaldehyde, we must consider:

-

Polarity: The molecule possesses significant polarity arising from the carbonyl (C=O) group, the C-F bond, and the C-O ether linkages. The overall molecular dipole will dictate its affinity for polar solvents.

-

Hydrogen Bonding: The oxygen atoms of the aldehyde and methoxy groups, along with the fluorine atom, can act as hydrogen bond acceptors. This is a key interaction mechanism in protic solvents like alcohols.

-

Van der Waals Forces: The benzene ring provides a nonpolar surface area that will interact favorably with nonpolar and moderately polar solvents through London dispersion forces.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles above and data from analogs, the following solubility profile is predicted. These are qualitative predictions intended to guide solvent selection for initial screening experiments.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents have strong dipoles that can effectively solvate the polar regions of the target molecule. THF and acetone, in particular, are excellent choices for substituted benzaldehydes. DMF and DMSO are highly polar and should readily dissolve the compound. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | DCM is an excellent solvent for a wide range of organic compounds, including aromatic aldehydes. Its moderate polarity and ability to engage in dipole-dipole interactions make it highly effective for dissolving the target molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Moderate to High | These solvents can engage in hydrogen bonding with the molecule's oxygen and fluorine atoms. Solubility is expected to be good, though potentially slightly lower than in top-tier polar aprotic solvents due to the energy required to disrupt the solvent's own H-bonding network. Solubility will likely decrease with increasing alcohol chain length (Methanol > Ethanol > IPA). |

| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Moderate | These solvents are less polar than THF but should still offer moderate solubility due to favorable dipole-dipole and dispersion force interactions. |

| Aromatic | Toluene, Xylenes | Low to Moderate | The aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-π stacking. However, the overall polarity mismatch will likely limit high solubility. |

| Nonpolar | Hexanes, Heptane, Cyclohexane | Very Low to Insoluble | The significant polarity of 2-Fluoro-3,6-dimethoxybenzaldehyde makes it incompatible with nonpolar aliphatic solvents. The energy required to break the solute's intermolecular forces would not be compensated by the weak dispersion forces offered by these solvents. |

Experimental Protocol for Quantitative Solubility Determination

Trustworthiness in science is built on empirical validation. The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for determining thermodynamic solubility. This protocol is designed as a self-validating system.

Materials and Equipment

-

2-Fluoro-3,6-dimethoxybenzaldehyde (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of at least five calibration standards of known lower concentrations.

-

Analyze these standards by HPLC-UV (or UV-Vis) to generate a calibration curve of response (e.g., peak area) versus concentration. Ensure the curve has an R² value > 0.999 for trustworthiness.

-

-

Sample Preparation & Equilibration:

-

Add an excess amount of 2-Fluoro-3,6-dimethoxybenzaldehyde to several vials. "Excess" is critical; undissolved solid must be visible to ensure saturation. A starting point is ~20-50 mg.

-

Pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Causality: Shaking ensures continuous mixing to accelerate the dissolution process, while constant temperature is vital because solubility is temperature-dependent[6][7].

-

Equilibrate for at least 24 hours. To validate that equilibrium has been reached, take measurements at 24h and 48h; the concentration values should be statistically identical.

-

-

Sampling and Analysis:

-

Remove vials from the shaker and let them stand undisturbed for 1-2 hours at the same constant temperature to allow solids to settle.

-

Carefully withdraw a small aliquot of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a mandatory step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of your calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value is the thermodynamic solubility of 2-Fluoro-3,6-dimethoxybenzaldehyde in that specific solvent at the specified temperature. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Conclusion

While direct empirical data for the solubility of 2-Fluoro-3,6-dimethoxybenzaldehyde is not widely published, a robust predictive framework can be established through the analysis of its molecular structure and comparison with known analogs. This compound is predicted to exhibit high solubility in polar aprotic and chlorinated solvents, moderate-to-high solubility in polar protic solvents, and poor solubility in nonpolar aliphatic hydrocarbons.

This guide provides not only a scientifically-grounded prediction to inform initial experimental design but also a detailed, validated protocol for researchers to determine precise solubility data. By following the outlined experimental methodology, scientists and drug development professionals can generate the reliable, quantitative data necessary to optimize their synthetic, purification, and formulation processes, thereby accelerating their research and development objectives.

References

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Tariq, M., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Fluoro-3,6-dimethoxybenzaldehyde, a key building block in medicinal chemistry and drug development. We will delve into the selection of starting materials, the rationale behind the chosen synthetic routes, and provide a detailed, field-proven protocol.

Introduction: The Significance of 2-Fluoro-3,6-dimethoxybenzaldehyde

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast array of pharmaceutical compounds. The specific substitution pattern of 2-Fluoro-3,6-dimethoxybenzaldehyde, featuring a fluorine atom and two methoxy groups, imparts unique electronic and steric properties to the molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and act as synthetic handles for further functionalization. Consequently, this molecule serves as a valuable starting point for the construction of complex heterocyclic scaffolds and other pharmacologically active agents.

Strategic Approach to Synthesis: Identifying the Core Starting Material

The key to an efficient synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde lies in the selection of a readily available and appropriately substituted starting material. A logical and strategic choice is 2-Fluoro-1,4-dimethoxybenzene . This compound is commercially available and possesses the requisite fluorine and methoxy groups on the aromatic ring[1][2]. The synthetic challenge then becomes the regioselective introduction of a formyl group at the C3 position.

The directing effects of the substituents on the aromatic ring are paramount in achieving the desired regioselectivity. In 2-Fluoro-1,4-dimethoxybenzene, the methoxy groups are activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-directing group. The position C3 is ortho to one methoxy group and meta to the other, and ortho to the fluorine atom. The position C6 is ortho to the other methoxy group and meta to the fluorine. The position C5 is para to the fluorine.

An informative precedent for predicting the outcome of electrophilic substitution on this substrate is its nitration. The reaction of 2-Fluoro-1,4-dimethoxybenzene with nitric acid yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, with the nitration occurring exclusively at the position para to the fluorine atom[2]. This demonstrates the powerful para-directing effect of the fluorine in this system, which overrides the ortho-directing influence of the adjacent methoxy group for that position. For formylation, we are interested in the position ortho to the fluorine, which is also ortho to a methoxy group (C3). This position is sterically accessible and electronically activated by the adjacent methoxy group.

Synthetic Pathway: Formylation of 2-Fluoro-1,4-dimethoxybenzene

Several methods exist for the formylation of aromatic compounds. For an electron-rich substrate like 2-Fluoro-1,4-dimethoxybenzene, the Vilsmeier-Haack reaction presents a viable and widely used option. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The proposed synthetic transformation is illustrated below:

Figure 1. Proposed synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde.

Mechanistic Rationale of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from the reaction of DMF and POCl₃. The electron-rich aromatic ring of 2-Fluoro-1,4-dimethoxybenzene then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting intermediate is subsequently hydrolyzed to yield the desired aldehyde.

The regioselectivity of the formylation is dictated by the electronic and steric effects of the substituents. The C3 position is activated by the ortho-methoxy group and is the most likely site of electrophilic attack.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Fluoro-1,4-dimethoxybenzene | ≥98% | Commercially Available | Store in a cool, dry place. |

| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available | Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE). |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Sodium acetate | Anhydrous | Commercially Available | |

| Saturated sodium bicarbonate solution | Prepared in-house | ||

| Saturated sodium chloride solution (Brine) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||

| Diethyl ether | Reagent Grade | Commercially Available | |

| Hexanes | Reagent Grade | Commercially Available |

Step-by-Step Methodology

Step 1: Formation of the Vilsmeier Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

Step 2: Formylation Reaction

-

In a separate flame-dried flask, dissolve 2-Fluoro-1,4-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM).

-

Slowly add the solution of 2-Fluoro-1,4-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford 2-Fluoro-3,6-dimethoxybenzaldehyde as a solid.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is a primary choice, other formylation methods could be considered, each with its own advantages and disadvantages.

-

Ortho-Lithiation: Directed ortho-metalation is a powerful tool for regioselective functionalization. In this case, treatment of 2-Fluoro-1,4-dimethoxybenzene with a strong base like n-butyllithium could potentially lead to lithiation at the C3 position, directed by the methoxy group. Subsequent quenching with an electrophilic formylating agent like DMF would yield the desired aldehyde. The success of this approach would depend on the relative directing ability of the methoxy and fluoro groups in the lithiation step.

-

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution[3]. To apply this method, 2-fluoro-1,4-dimethoxybenzene would first need to be demethylated to the corresponding phenol. The subsequent Reimer-Tiemann reaction might suffer from a lack of regioselectivity and potentially harsh reaction conditions.

-

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine for the formylation of phenols, typically in an acidic medium. Similar to the Reimer-Tiemann reaction, this would require prior demethylation of the starting material.

The Vilsmeier-Haack approach remains the most direct and likely highest-yielding method starting from the commercially available 2-Fluoro-1,4-dimethoxybenzene.

Conclusion